molecular formula C15H16N2OS2 B2363270 2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-18-8

2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2363270
CAS No.: 1105190-18-8
M. Wt: 304.43
InChI Key: YQZCLBMVHPCVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H16N2OS2 and its molecular weight is 304.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis Approaches:

  • The compound and its derivatives have been synthesized via various methods. One such method involves the cyclization of esters or amides of corresponding 2-amino-thiophene-3-carboxylic acids, using direct reaction with thiourea or via N,N′-disubstituted thioureas as intermediates (Sauter & Deinhammer, 1973). Innovative synthesis routes are also documented, such as starting from 2-amino-3-carbethoxy-4,5-dimethyl thiophene to produce analgesic and anti-inflammatory agents (Alagarsamy et al., 2007).

Chemical Reactions and Derivatives:

  • A variety of derivatives have been synthesized, showcasing the chemical versatility of the compound. This includes synthesis from Schiff base reactions, and further reactions leading to a range of pyrimidin-4-one derivatives with potential biological activities (Abu‐Hashem, 2014). The creation of thiazolo[4,5-d]pyrimidines as potential anti-HIV, anticancer, and antimicrobial agents is another significant research area, reflecting the broad potential applications of these derivatives (Habib et al., 1996).

Properties

IUPAC Name

6-methyl-3-(2-phenylethyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-10-9-12-13(20-10)14(18)17(15(19)16-12)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZCLBMVHPCVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=S)N2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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